molecular formula C10H14N2O B1518850 3-(2-aminophenyl)-N-methylpropanamide CAS No. 1018506-37-0

3-(2-aminophenyl)-N-methylpropanamide

Cat. No.: B1518850
CAS No.: 1018506-37-0
M. Wt: 178.23 g/mol
InChI Key: SXGFVJFXFLKIKN-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-N-methylpropanamide (CAS: 1018506-37-0) is an organic compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.24 g/mol . It is characterized by a 2-aminophenyl group attached to a propanamide backbone, with a methyl substituent on the amide nitrogen. The compound is primarily utilized as a pharmaceutical intermediate, particularly in peptide synthesis and drug development . Its structural simplicity and functional groups make it a versatile scaffold for derivatization, enabling the creation of bioactive molecules with varied pharmacological properties.

Properties

IUPAC Name

3-(2-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGFVJFXFLKIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651606
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018506-37-0
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

3-(2-Aminophenyl)-N-methylpropanamide has several notable applications across different scientific domains:

Chemistry

  • Building Block: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry .
  • Reactivity: The compound can undergo various reactions such as oxidation to form nitro derivatives and reduction to produce amines .

Biology

  • Biological Activity: The compound exhibits potential biological activity through its interaction with specific receptors. Notably, it targets the Folate Receptor Alpha (FolRa), which is often overexpressed in cancer cells .
  • Enzyme Inhibition: Studies suggest that it may play a role in inhibiting certain enzymes, which could be beneficial in therapeutic contexts .

Medicine

  • Cancer Therapy: Due to its ability to selectively target FolRa, it is being investigated for its potential use in delivering cytotoxic agents specifically to tumor cells .
  • Neurological Disorders: Similar compounds have shown promise for antidepressant effects, indicating potential applications in treating mood disorders .

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cells.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF725Inhibition of cell proliferation
A54930Induction of apoptosis

This suggests that the compound may disrupt cancer cell division processes by targeting tubulin dynamics .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa10100

These findings indicate its potential as an antimicrobial agent, suggesting mechanisms that inhibit lipid biosynthesis in bacteria .

Mechanism of Action

The mechanism by which 3-(2-Aminophenyl)-N-methylpropanamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituted Aromatic Systems

Compounds sharing the propanamide core but differing in aromatic substituents are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Reference
3-(2-Aminophenyl)-N-methylpropanamide C₁₀H₁₄N₂O 178.24 2-aminophenyl, N-methyl
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClNO₂ 366.86 6-methoxynaphthyl, 3-chlorophenethyl
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₃₀H₂₇NO₂ 433.54 6-methoxynaphthyl, diphenylethyl
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide C₁₉H₂₃NO₂ 297.39 4-methoxyphenyl, 1-phenylpropan-2-yl
  • Chlorine () and methoxy groups () modulate electronic properties, influencing hydrogen bonding and metabolic stability .

Amide Nitrogen Substitution Variants

Variations in the amide nitrogen substituents significantly alter physicochemical and binding properties:

Compound Name Amide Nitrogen Substituent Key Features Reference
This compound Methyl Compact, enhances metabolic stability
N-(3-Chlorophenethyl)-propanamide derivatives 3-Chlorophenethyl Bulky, increases steric hindrance
N-(2,2-Diphenylethyl)-propanamide Diphenylethyl Highly lipophilic, may enhance CNS penetration
  • Methyl vs. Bulkier Groups : The N-methyl group in the target compound minimizes steric hindrance, facilitating synthetic modifications, while bulkier groups like diphenylethyl () may enhance binding to hydrophobic targets .

Extended Aromatic Systems

Compounds with naphthalene or indole moieties exhibit distinct properties:

  • Naphthalene Derivatives (): These derivatives, such as those incorporating 6-methoxynaphthyl , exhibit extended π-conjugation, which can improve fluorescence properties or binding to aromatic-rich biological targets (e.g., enzymes or receptors) .

Physicochemical and Functional Properties

  • Molecular Weight : The target compound (178.24 g/mol) is smaller than naphthalene-containing analogs (>300 g/mol), suggesting better bioavailability .
  • Solubility : Methoxy and chlorine substituents () increase lipophilicity, whereas the primary amine in the target compound enhances water solubility for aqueous-phase reactions .

Biological Activity

3-(2-Aminophenyl)-N-methylpropanamide, also known by its chemical formula C10H14N2O, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amine and amide functional group, contributing to its unique chemical properties. Its molecular weight is approximately 178.23 g/mol, and it is characterized by a propanamide backbone with a 2-aminophenyl substituent, which enhances its interaction capabilities within biological systems.

Target Interaction:
The primary biological target of this compound is the Folate Receptor Alpha (FolRa) . This receptor is often overexpressed in various cancer cells, making it a significant target for drug development aimed at selectively delivering therapeutic agents to tumor cells.

Mode of Action:
The compound interacts with FolRa through a mechanism involving tubulin dynamics, suggesting that it may disrupt cancer cell division processes. The amine group within the structure facilitates conjugation with various linkers, enhancing drug delivery systems targeting cancer cells.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activity, particularly in:

  • Antitumor Activity: The compound's interaction with FolRa suggests potential applications in cancer therapy. It may be effective in delivering cytotoxic agents selectively to tumor cells that overexpress this receptor.
  • Neurological Effects: Similar compounds have been studied for their antidepressant properties, indicating that this compound may also have implications in treating neurological disorders.

Case Studies and Experimental Data

  • Anticancer Studies:
    • In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). For instance, related compounds demonstrated IC50 values ranging from 0.071 μM to 0.164 μM compared to doxorubicin .
  • Structure-Activity Relationship (SAR):
    • The SAR studies reveal that substituents significantly impact the biological activity of related compounds. Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it .
Compound NameMolecular FormulaKey Features
3-(3-aminophenyl)-N,N-dimethylpropanamideC11H16N2OPotential antidepressant properties
3-(4-aminophenyl)-N-methylpropanamideC10H14N2OVariation in amino group position; potential antitumor activity
N-(3-aminophenyl)-2-methylpropanamideC10H14N2OSimilar functionality; used in studies related to cancer treatment

Safety Considerations

Due to the lack of comprehensive safety data, handling of this compound should follow standard laboratory safety protocols, including the use of gloves and eye protection.

Preparation Methods

Direct Acylation Using Acyl Chlorides

A common method involves the reaction of 2-aminophenyl derivatives with N-methylpropanoyl chloride under anhydrous conditions, in the presence of a base such as triethylamine or sodium bicarbonate. The base scavenges the hydrochloric acid formed, preventing side reactions and hydrolysis.

  • Reaction Conditions:
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Reaction time: 2-24 hours depending on scale and reagents
    • Base: Triethylamine or sodium bicarbonate
  • Purification: Recrystallization or silica gel chromatography to separate product from unreacted starting materials and side products

This method is scalable and commonly used in industrial settings, sometimes adapted to continuous flow reactors for improved efficiency and yield control.

Coupling via Carbodiimide Activation

Another widely used approach is the carbodiimide-mediated coupling of 2-aminophenylpropanoic acid derivatives with methylamine or methylamine equivalents.

  • Reagents:
    • Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Additives: N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to improve coupling efficiency
  • Solvent: Dry DMF or dichloromethane
  • Conditions: Room temperature stirring for 12-24 hours
  • Workup: Filtration to remove urea byproducts, followed by chromatographic purification

This method offers mild reaction conditions and high selectivity, especially useful when sensitive functional groups are present.

Ammonia or Amine Substitution on Activated Esters

An alternative strategy involves the synthesis of activated esters of 3-(2-aminophenyl)propanoic acid, which are then treated with methylamine or methylamine hydrochloride under controlled pH to form the amide bond.

  • Steps:
    • Esterification of 3-(2-aminophenyl)propanoic acid with methanol or isopropanol under acid catalysis to form methyl or isopropyl esters.
    • Treatment of these esters with aqueous ammonia or methylamine solution under reflux conditions (6-8 hours).
  • Yields: Typically in the range of 60-80% depending on ester type and reaction time.
  • Purification: Extraction and concentration, followed by recrystallization or chromatography.

This method is advantageous for industrial production due to the availability of starting materials and relatively simple reaction setup.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Disadvantages
Direct Acylation with Acyl Chloride 2-Aminophenyl + N-methylpropanoyl chloride, base, anhydrous solvent 2-24 h 50-75 Simple, scalable, high purity Requires anhydrous conditions, corrosive reagents
Carbodiimide Coupling 2-Aminophenylpropanoic acid + DCC/EDC + methylamine 12-24 h 60-85 Mild conditions, high selectivity Expensive reagents, urea byproducts
Ammonia/Amine Substitution on Esters Methyl/isopropyl ester + methylamine, reflux 6-8 h 60-80 Uses readily available esters Longer reaction times, purification needed

Detailed Research Findings

  • Industrial Feasibility: The ammonia substitution on esters method has been optimized for industrial scale, with yields up to 80% and relatively straightforward purification steps involving toluene-water extraction and concentration.

  • Purification Techniques: Reversed-phase chromatography (C18 silica) using acetonitrile-water gradients with acid modifiers (e.g., 0.1% formic acid) is effective for purifying amide products, especially when microwave-assisted synthesis is employed to accelerate reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can reduce reaction times significantly (from hours to minutes) for amide bond formation, with controlled temperature (60-250°C) and pressure (up to 20 bar), enhancing yields and purity.

  • Spectroscopic Characterization: Confirmation of product formation relies on:

    • NMR (¹H, ¹³C): Identification of amide proton, methyl groups, and aromatic protons.
    • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.
    • IR Spectroscopy: Characteristic amide carbonyl stretch near 1650 cm⁻¹.

Summary and Recommendations

For the preparation of this compound, the choice of method depends on available starting materials, scale, and purity requirements:

  • For laboratory-scale synthesis , carbodiimide coupling offers mild conditions and good yields.
  • For industrial production , esterification followed by ammonia substitution is preferred due to cost-effectiveness and scalability.
  • Direct acylation remains a straightforward method but requires careful control of moisture and corrosive reagents.
  • Incorporation of microwave-assisted synthesis and advanced purification techniques can enhance efficiency and product quality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-aminophenyl)-N-methylpropanamide, and how can reaction conditions be optimized?

  • Synthesis Methods :

  • The compound is synthesized via amide bond formation between 2-aminophenylamine and methylpropanoyl chloride. A base (e.g., triethylamine) neutralizes HCl byproducts, and the reaction is conducted in dichloromethane under reflux to maximize yield .

  • Key Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios influence reaction efficiency. Industrial-scale production may employ continuous flow systems for improved purity .

    • Optimization : Use kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation. Adjust base strength (e.g., pyridine vs. triethylamine) to mitigate side reactions .
    Key Data Values/DetailsSource
    Molecular FormulaC₁₀H₁₄N₂O
    CAS Number1018506-37-0
    IUPAC NameThis compound

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton shifts (δ 6.5–7.2 ppm for aromatic protons) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 179.12) .
    • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Enzyme Interaction Studies :

  • The 2-aminophenyl moiety may act as a substrate mimic for oxidoreductases. Use fluorescence quenching assays to monitor binding affinity .
    • Cellular Assays : Screen for cytotoxicity (e.g., MTT assay) in HEK-293 or HepG2 cell lines at concentrations ≤100 µM .

Advanced Research Questions

Q. How do electronic effects of the 2-aminophenyl group influence amide bond stability under varying pH conditions?

  • Mechanistic Insights :

  • The electron-donating amine group increases resonance stabilization of the amide bond, reducing hydrolysis rates at acidic pH (pH 2–4).
  • Experimental Validation : Perform kinetic studies using UV-Vis spectroscopy to track degradation at 37°C in buffer solutions (pH 2–10) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?

  • Case Study : If NMR suggests planar amide geometry but X-ray shows non-coplanarity:

  • Dynamic Effects : Conformational flexibility in solution vs. solid state. Use variable-temperature NMR to assess rotational barriers .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to identify discrepancies .

Q. What strategies are effective for designing in vitro studies to evaluate metabolic stability?

  • Microsomal Assays :

  • Incubate with liver microsomes (human/rat) and NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • Metabolite Identification : Use high-resolution MS/MS to detect hydroxylated or demethylated derivatives .

Data Contradictions and Troubleshooting

Issue Resolution Reference
Low yield in amidation reactionsUse coupling agents (e.g., HATU) or pre-activate acyl chloride
Unstable amine group during synthesisProtect amine with Boc groups before reaction, then deprotect with TFA

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminophenyl)-N-methylpropanamide
Reactant of Route 2
3-(2-aminophenyl)-N-methylpropanamide

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